molecular formula C26H29N3O3S B5151461 N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5151461
M. Wt: 463.6 g/mol
InChI Key: JDQQFFOWCHUAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide, also known as MP-3, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. MP-3 has been found to exhibit promising results in various scientific research studies, especially in the areas of cancer treatment and neuroprotection.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the improvement of cognitive function, and the protection of neurons from oxidative stress and inflammation. N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, its high purity, and its stability under various conditions. However, there are also some limitations to using N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide, including further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide could also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in cancer treatment and neuroprotection. It has been found to exhibit promising results in various scientific research studies, and its mechanism of action is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments, but there are also some limitations to using it in research. Further studies are needed to fully elucidate its potential therapeutic applications and to optimize its dosage and administration route.

Synthesis Methods

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide can be synthesized using a multi-step reaction process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-phenyl-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with 3-oxo-3-(4-phenyl-1-piperazinyl)propylamine. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been found to exhibit promising results in cancer treatment, especially in the inhibition of tumor growth and metastasis. N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-21-7-12-23(13-8-21)27-33(31,32)25-14-9-22(10-15-25)11-16-26(30)29-19-17-28(18-20-29)24-5-3-2-4-6-24/h2-10,12-15,27H,11,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQQFFOWCHUAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

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